molecular formula C21H19NO2 B14702969 2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato CAS No. 23659-57-6

2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato

Cat. No.: B14702969
CAS No.: 23659-57-6
M. Wt: 317.4 g/mol
InChI Key: PZBRBMQRSQILCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato is a complex organic compound with a unique structure that includes a hydroxy group, diphenylmethyl group, and a carboximidato group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato typically involves the reaction of diphenylmethanol with N-methylbenzene-1-carboximidate under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[hydroxy(diphenyl)methyl]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-22-20(23)18-14-8-9-15-19(18)21(24,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,24H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBRBMQRSQILCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946478
Record name 2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23659-57-6
Record name NSC79443
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC77534
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77534
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.